RRD-251

説明

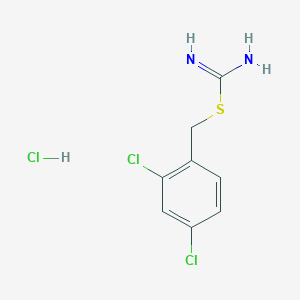

Structure

3D Structure of Parent

特性

IUPAC Name |

(2,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMNQRICZGJVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992949 | |

| Record name | (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72214-67-6 | |

| Record name | 72214-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72214-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2,4-Dichlorobenzyl) thiuronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Rrd 251 S Molecular Mechanism of Action

Direct Disruption of Retinoblastoma Protein (Rb)-Raf-1 Kinase Interaction

RRD-251 functions as a potent and selective disruptor of the physical interaction between the Retinoblastoma protein (Rb) and the Raf-1 kinase. aacrjournals.orgusf.edusigmaaldrich.comsigmaaldrich.com The binding of Raf-1 to Rb is an early event in the cell cycle that is thought to initiate the phosphorylation cascade leading to Rb inactivation. usf.eduaacrjournals.orgresearchgate.netthebiogrid.org By directly interfering with this binding, this compound prevents the association of these two proteins. nih.govaacrjournals.org This disruption has been demonstrated in various cancer cell lines, including those from non-small cell lung cancer, melanoma, and pancreatic cancer, as well as in in vivo xenograft models. aacrjournals.orgnih.govmedchemexpress.commedchemexpress.com Studies using immunoprecipitation and Western blot analysis have confirmed that treatment with this compound leads to a significant reduction in the amount of Raf-1 bound to Rb, thereby inhibiting a crucial step for the subsequent inactivation of the Rb tumor suppressor. aacrjournals.orgaacrjournals.orgaacrjournals.org

Selectivity of Rb-Raf-1 Interaction Inhibition

A critical feature of this compound's mechanism is its high selectivity. Research has consistently shown that this compound specifically targets the interaction between Rb and Raf-1 kinase. aacrjournals.orgusf.edu Its inhibitory action does not extend to other significant protein-protein interactions involving either Rb or Raf-1. This selectivity ensures that its cellular effects are precisely targeted, minimizing off-target activities. The ability of this compound to inhibit cellular proliferation has been directly linked to the presence of a functional Rb protein, highlighting the specificity of its target. aacrjournals.orgnih.govoncotarget.com

Lack of Inhibition on Other Rb Binding Partners (e.g., E2F1, Prohibitin, HDAC1, Cyclin E)

To underscore its selectivity, studies have demonstrated that this compound does not interfere with the binding of Rb to several of its other essential partners. For instance, the interaction between Rb and the E2F1 transcription factor, which is fundamental to Rb's role in cell cycle control, remains unaffected by this compound treatment. aacrjournals.orgaacrjournals.orgnih.gov Similarly, the compound does not disrupt the binding of Rb to other key regulatory proteins, including prohibitin, histone deacetylase 1 (HDAC1), and Cyclin E. aacrjournals.orgusf.edu This lack of interference with other Rb complexes confirms that this compound's mechanism is not one of general disruption of Rb protein function but a specific blockade of the Rb-Raf-1 axis.

| Protein-Protein Interaction | Effect of this compound | Reference |

|---|---|---|

| Rb-Raf-1 | Inhibited | aacrjournals.orgusf.edu |

| Rb-E2F1 | Not Inhibited | aacrjournals.orgaacrjournals.orgnih.gov |

| Rb-Prohibitin | Not Inhibited | aacrjournals.orgusf.edu |

| Rb-HDAC1 | Not Inhibited | aacrjournals.orgusf.edu |

| Rb-Cyclin E | Not Inhibited | aacrjournals.orgusf.edu |

| Rb-B-Raf | Not Inhibited | aacrjournals.orgsigmaaldrich.com |

Absence of Effect on Raf-1 Kinase Activity or Raf-1-MEK1/2 Interaction

| Raf-1 Function | Effect of this compound | Reference |

|---|---|---|

| Raf-1 Kinase Activity | Not Inhibited | aacrjournals.orgsigmaaldrich.com |

| Raf-1-MEK1/2 Interaction | Not Inhibited | aacrjournals.orgusf.edusigmaaldrich.com |

Impact on Rb Phosphorylation Status

The disruption of the Rb-Raf-1 interaction by this compound has a direct and significant consequence on the post-translational modification of the Rb protein, specifically its phosphorylation state. The binding of Raf-1 to Rb is considered a prerequisite for the subsequent hyperphosphorylation and complete inactivation of Rb by cyclin-dependent kinases (CDKs). aacrjournals.orgresearchgate.netnih.govresearchgate.net By blocking this initial step, this compound effectively halts the entire inactivation process.

Prevention of Rb Hyperphosphorylation

Multiple studies have consistently reported that treatment with this compound prevents the hyperphosphorylation of Rb. aacrjournals.orgresearchgate.netmedchemexpress.comnih.govoncotarget.com In various cancer cell models, the administration of this compound leads to a noticeable reduction in the levels of phosphorylated Rb (p-Rb). aacrjournals.orgnih.govaacrjournals.org Western blot analyses typically show a decrease in the slower-migrating, hyperphosphorylated forms of Rb and a corresponding increase in the faster-migrating, hypophosphorylated form following treatment with the compound. aacrjournals.orgnih.gov This prevention of hyperphosphorylation is a direct result of disrupting the initial Rb-Raf-1 binding event, which is necessary for the subsequent phosphorylations by CDKs that fully inactivate Rb. aacrjournals.orgresearchgate.net

Consequential Maintenance of Functional Hypophosphorylated Rb

By preventing Rb from becoming hyperphosphorylated, this compound ensures that the protein is maintained in its functional, hypophosphorylated state. aacrjournals.orgaacrjournals.orgnih.gov In this state, Rb actively functions as a tumor suppressor by binding to and repressing transcription factors like E2F1, thereby preventing the expression of genes required for S-phase entry and cell cycle progression. researchgate.netnih.gov The maintenance of hypophosphorylated Rb is a key outcome of this compound action, effectively keeping the tumor suppressor's growth-inhibitory function intact. aacrjournals.org This leads to downstream effects such as cell cycle arrest, primarily at the G1 phase, and inhibition of cell proliferation. nih.gov

Modulation of E2F Transcription Factor Activity

This compound significantly impacts the activity of E2F transcription factors, which are crucial regulators of the cell cycle and are often dysregulated in cancer. aacrjournals.orgaacrjournals.org The retinoblastoma tumor suppressor protein, Rb, typically controls the G1-S phase transition by binding to and repressing the transcriptional activity of E2F family members, particularly E2F1, E2F2, and E2F3. aacrjournals.orgscbt.com

Repression of E2F1-Dependent Transcriptional Activity

This compound effectively represses E2F1-dependent transcriptional activity. aacrjournals.orgnih.gov By disrupting the interaction between Rb and Raf-1, this compound prevents the subsequent phosphorylation of Rb that would normally lead to the release and activation of E2F1. nih.govnih.gov This inhibitory action on Rb phosphorylation keeps Rb associated with E2F1, thereby suppressing its ability to activate the transcription of genes necessary for cell cycle progression. nih.gov

Studies have shown that this compound's ability to repress E2F1-mediated transcription is dependent on the presence of a functional Rb protein. aacrjournals.orgnih.gov In cells lacking functional Rb, this compound does not inhibit E2F1-induced transcription. aacrjournals.org This was demonstrated in transient transfection experiments where this compound repressed an E2-CAT reporter in a dose-dependent manner in wild-type A549 cells, but not in A549 cells where Rb was knocked down. aacrjournals.orgnih.gov The repression of E2F1 transcriptional activity by this compound leads to the downregulation of E2F1 target genes involved in DNA synthesis and cell cycle regulation, such as thymidylate synthase (TS) and cdc6. aacrjournals.orgnih.gov

| Target Gene | Cell Line | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Thymidylate Synthase (TS) | A549, SK-MEL-28, SK-MEL-5 | Downregulation of mRNA levels | aacrjournals.orgnih.govnih.gov |

| cdc6 | A549, SK-MEL-28, SK-MEL-5 | Downregulation of mRNA levels | aacrjournals.orgnih.govnih.gov |

| Mcl-1 | SK-MEL-28, SK-MEL-5 | Downregulation of mRNA and protein levels | aacrjournals.orgnih.gov |

| MMP9, MMP14, MMP15 | A549 | Inhibition of transcription | aacrjournals.org |

Chromatin Remodeling and Transcriptional Modulation

The influence of this compound extends to the level of chromatin structure, further contributing to the repression of gene transcription. The interaction between Rb and various chromatin remodeling proteins is a key mechanism for regulating gene expression.

Influence on Rb's Interaction with Chromatin Remodeling Proteins (e.g., Brg-1)

This compound has been shown to modulate the interaction of Rb with chromatin remodeling proteins like Brahma-related gene 1 (Brg-1), a core ATPase subunit of the SWI/SNF chromatin remodeling complex. nih.govnih.gov In quiescent cells, Brg-1 is associated with E2F-responsive promoters. nih.gov Upon serum stimulation, which promotes cell cycle entry, Brg-1 dissociates from these promoters. nih.gov However, pretreatment with this compound prevents this dissociation, causing the retention of Brg-1 on these promoters. nih.gov This suggests that by inhibiting the Rb-Raf-1 interaction, this compound helps maintain a repressive chromatin state at E2F-regulated genes by influencing the association of co-repressors like Brg-1. nih.gov

Cellular and Subcellular Effects of Rrd 251

Cell Cycle Progression Inhibition

RRD-251 is a potent inhibitor of cell proliferation, an effect largely attributed to its ability to induce cell cycle arrest. nih.govaacrjournals.orgimmune-system-research.com Studies show that the growth-suppressive effects of this compound are directly associated with a halt in the cell cycle, which prevents cells from entering the DNA synthesis phase. nih.govaacrjournals.org This inhibition is observed in various cancer cell lines, including metastatic melanoma and myeloblastic leukemia. nih.govoncotarget.com

Induction of G0/G1 Phase Arrest

Treatment with this compound leads to a significant, dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle. nih.govaacrjournals.orgoncotarget.com In studies involving SK-MEL-28 and SK-MEL-5 melanoma cell lines, an 18-hour treatment with this compound resulted in a substantial increase in the G0/G1 cell population. nih.govaacrjournals.org For SK-MEL-28 cells, the G0/G1 population increased from an average of 68% in untreated cells to 89%. nih.govaacrjournals.org Similarly, in SK-MEL-5 cells, the population in G0/G1 rose from 72% to 86%. nih.govaacrjournals.org This arrest in the G0/G1 phase is a key mechanism behind the compound's anti-proliferative activity. d-nb.info Similar cell cycle arrest has been observed in HL-60 leukemia cells, where this compound enhances G0/G1 arrest induced by other agents. oncotarget.comnih.gov

| Cell Line | Condition | G0/G1 Population (%) |

|---|---|---|

| SK-MEL-28 | Untreated | 68 |

| This compound Treated | 89 | |

| SK-MEL-5 | Untreated | 72 |

| This compound Treated | 86 |

Concomitant Decrease in S-Phase Population

Associated with the accumulation of cells in the G0/G1 phase, this compound treatment causes a marked decrease in the percentage of cells in the S-phase (the phase of DNA synthesis). nih.govaacrjournals.orgembopress.org In SK-MEL-28 cells, the S-phase population dropped dramatically from an average of 23% to just 2%. nih.govaacrjournals.org A similar reduction was seen in SK-MEL-5 cells, where the S-phase population decreased from 22% to 6%. nih.govaacrjournals.org This demonstrates that this compound effectively blocks the G1-S phase transition, preventing cells from replicating their DNA and proliferating. nih.govaacrjournals.orgresearchgate.net

| Cell Line | Condition | S-Phase Population (%) |

|---|---|---|

| SK-MEL-28 | Untreated | 23 |

| This compound Treated | 2 | |

| SK-MEL-5 | Untreated | 22 |

| This compound Treated | 6 |

Alteration of Cell Cycle Regulatory Protein Expression

The cell cycle arrest induced by this compound is a direct result of its impact on key cell cycle regulatory proteins. nih.govimmune-system-research.commedchemexpress.com this compound functions as a disruptor of the interaction between the Retinoblastoma tumor suppressor protein (Rb) and the Raf-1 kinase. nih.govresearchgate.netimmune-system-research.com This disruption prevents the phosphorylation of Rb. nih.govaacrjournals.orgresearchgate.net The hypophosphorylated, active form of Rb sequesters the E2F family of transcription factors, thereby inhibiting their activity. oncotarget.comnih.gov Consequently, treatment with this compound leads to a downregulation of E2F1 protein levels. nih.govaacrjournals.orgresearchgate.net By keeping Rb in its active, growth-suppressive state, this compound halts the cell cycle machinery. researchgate.netimmune-system-research.com

Downregulation of Cell Cycle Regulatory Genes (e.g., Thymidylate Synthase (TS), cdc6)

The inhibition of the E2F1 transcription factor by this compound leads to the reduced expression of its downstream target genes, which are essential for DNA synthesis and cell cycle progression. nih.govaacrjournals.orgresearchgate.net Quantitative real-time PCR analyses have confirmed that this compound treatment causes a dose-dependent downregulation of the cell cycle regulatory genes Thymidylate Synthase (TS) and cdc6 in melanoma cells. nih.govaacrjournals.orgaacrjournals.orgdntb.gov.ua The expression of cdc6, a critical component of the origin of replication for S phase, is diminished by this compound, consistent with its ability to enhance cell cycle arrest. nih.gov The silencing of the TS and cdc6 promoters following the inhibition of the Rb/Raf-1 interaction underscores the mechanism by which this compound prevents S-phase entry. researchgate.netaacrjournals.org

Induction of Apoptosis

In addition to halting cell cycle progression, this compound is a potent inducer of apoptosis, or programmed cell death. nih.govaacrjournals.orgimmune-system-research.comresearchgate.net This dual capability of inducing both cell cycle arrest and apoptosis makes it an effective anti-proliferative agent. nih.gov The induction of apoptosis occurs at similar concentrations that trigger cell cycle rearrangement, indicating a closely linked response. nih.govaacrjournals.org

Activation of Caspase-3 and Cleavage of PARP

The apoptotic pathway triggered by this compound involves the activation of key executioner enzymes. nih.govaacrjournals.org Studies have shown that treatment with this compound leads to increased activity of Caspase-3, a central protease in the apoptotic cascade. nih.govaacrjournals.orgembopress.org The activation of Caspase-3 is evident through the detection of its cleaved, active form in treated cells. nih.govaacrjournals.orgresearchgate.net A direct consequence of Caspase-3 activation is the cleavage of one of its primary substrates, Poly(ADP-ribose) polymerase (PARP). nih.govaacrjournals.orgclinicsinoncology.com The appearance of cleaved PARP is a hallmark of apoptosis and was detected as early as four hours after this compound treatment in multiple melanoma cell lines, signifying that this compound-induced apoptosis is an early and rapid event. nih.govaacrjournals.orgresearchgate.net

Modulation of Apoptosis Regulatory Protein Expression

This compound has been shown to alter the expression of crucial proteins that govern the apoptotic process. immune-system-research.commedchemexpress.com Studies in melanoma and pancreatic cancer cell lines reveal that the compound perturbs apoptosis signaling pathways, leading to an environment that favors cell death. aacrjournals.orgnih.govaacrjournals.orgnih.gov This modulation is a key component of its anti-cancer activity and is achieved by simultaneously decreasing the levels of proteins that protect cancer cells from apoptosis while increasing the levels of proteins that promote it. aacrjournals.orgaacrjournals.org

Downregulation of Antiapoptotic Protein Mcl-1

A primary mechanism by which this compound promotes apoptosis is through the significant downregulation of the myeloid cell leukemia 1 (Mcl-1) protein, a critical pro-survival member of the Bcl-2 family. aacrjournals.orgnih.gov Overexpression of Mcl-1 is a known factor in the progression and chemoresistance of cancers like melanoma. aacrjournals.org

In studies involving metastatic melanoma cell lines (SK-MEL-28, SK-MEL-5, and SK-MEL-2), treatment with this compound led to a marked decrease in Mcl-1 expression at both the messenger RNA (mRNA) and protein levels. aacrjournals.orgnih.govresearchgate.net This effect was observed after just four hours of treatment, indicating a rapid transcriptional and translational impact. aacrjournals.org Similarly, in pancreatic cancer cells, this compound treatment resulted in a decrease in the anti-apoptotic Mcl-1 protein. aacrjournals.orgnih.gov

| Cell Line Type | Cell Line(s) | Effect on Mcl-1 | Source |

| Metastatic Melanoma | SK-MEL-28, SK-MEL-5, SK-MEL-2 | Significant downregulation of mRNA and protein levels. | aacrjournals.orgnih.govresearchgate.net |

| Pancreatic Cancer | PANC-1, Mia-PaCa-2 | Decrease in protein levels. | aacrjournals.orgnih.gov |

Upregulation of Proapoptotic Protein Bax

Complementing its effect on Mcl-1, this compound also modulates the expression of pro-apoptotic proteins, most notably Bax. Bax promotes apoptosis by permeabilizing the mitochondrial outer membrane. The balance between anti-apoptotic proteins like Mcl-1 and pro-apoptotic proteins like Bax is crucial for determining a cell's fate. plos.org

However, the upregulation of Bax by this compound appears to be cell-type specific. In the SK-MEL-28 melanoma cell line, treatment with this compound resulted in an increased expression of Bax. aacrjournals.orgnih.gov In contrast, the same treatment did not cause any change in Bax expression in SK-MEL-5 and SK-MEL-2 melanoma cells. aacrjournals.orgnih.gov In pancreatic cancer cells, this compound treatment was also shown to increase the levels of the pro-apoptotic protein Bax. aacrjournals.orgnih.gov

| Cell Line Type | Cell Line | Effect on Bax | Source |

| Metastatic Melanoma | SK-MEL-28 | Increased protein expression. | aacrjournals.orgnih.gov |

| Metastatic Melanoma | SK-MEL-5, SK-MEL-2 | No change in expression. | aacrjournals.orgnih.gov |

| Pancreatic Cancer | PANC-1, Mia-PaCa-2 | Increased protein expression. | aacrjournals.orgnih.gov |

Senescence Induction

In addition to inducing apoptosis, this compound can trigger cellular senescence, a state of irreversible cell-cycle arrest. aacrjournals.orgnih.gov In metastatic and gemcitabine-resistant pancreatic cancer cells, this compound treatment was found to significantly induce cellular senescence. aacrjournals.orgnih.gov This was confirmed through staining for senescence-associated β-galactosidase, a key biomarker of senescent cells. aacrjournals.org The level of senescence induction by this compound was comparable to that caused by PD0332991, a known CDK4/6 inhibitor that forces cells into a senescent state. aacrjournals.org This suggests that disrupting the Rb-Raf-1 interaction is a viable strategy for halting the proliferation of aggressive cancer cells by forcing them into a non-dividing, senescent state. aacrjournals.orgnih.gov

Inhibition of Cell Growth

This compound is a potent inhibitor of cancer cell proliferation. aacrjournals.orgnih.govnih.gov Its ability to disrupt the Rb-Raf-1 interaction effectively halts the cell cycle, thereby inhibiting both anchorage-dependent and anchorage-independent growth, which are fundamental characteristics of cancer cells. aacrjournals.orgnih.govaacrjournals.orgusf.edu

Anchorage-dependent growth refers to the need for cells to be attached to a solid surface to proliferate. This compound effectively suppresses this type of growth in various cancer cell lines. aacrjournals.orgnih.gov In studies using an MTT assay to measure cell viability, this compound treatment resulted in a dose-dependent decrease in the survival of metastatic melanoma cells. aacrjournals.orgnih.gov The half-maximal inhibitory concentration (IC50) values demonstrate its potency against melanoma cells, regardless of their B-Raf mutation status. aacrjournals.orgnih.govresearchgate.net

| Cell Line | B-Raf Mutation Status | IC50 Value | Source |

| SK-MEL-28 | V600E Mutant | 28.7 µmol/L | aacrjournals.orgnih.govresearchgate.net |

| SK-MEL-5 | V600E Mutant | 37.3 µmol/L | aacrjournals.orgnih.govresearchgate.net |

| SK-MEL-2 | Wild-Type | 48.0 µmol/L | aacrjournals.orgnih.govresearchgate.net |

A defining characteristic of malignant transformation is the ability of cells to grow without being attached to a substrate, a trait known as anchorage-independent growth. This is often measured using a soft agar (B569324) colony formation assay. This compound has demonstrated a strong ability to inhibit this critical cancer cell property. aacrjournals.orgaacrjournals.orgnih.gov

In metastatic melanoma cell lines (SK-MEL-28, SK-MEL-5, and SK-MEL-2), this compound significantly suppressed the formation of colonies in soft agar in a dose-dependent manner. aacrjournals.orgnih.govresearchgate.net Similar potent inhibition of anchorage-independent growth was observed in pancreatic cancer cell lines, including PANC-1, Mia-PaCa-2, and metastatic variants. aacrjournals.orgnih.gov This consistent finding across different cancer types highlights the compound's potential in targeting a fundamental aspect of tumorigenesis. aacrjournals.orgaacrjournals.orgnih.govnih.gov

Impact on Cell Migration and Invasion

The compound this compound has demonstrated significant effects on the processes of cell migration and invasion, which are critical for cancer metastasis. Research indicates that by disrupting the interaction between the Retinoblastoma (Rb) tumor suppressor protein and Raf-1 kinase, this compound can inhibit the malignant properties of various cancer cells. aacrjournals.orgnih.gov This inhibitory action extends to multiple cancer types, including pancreatic, lung, and breast cancers. aacrjournals.orgnih.gov

Studies on pancreatic adenocarcinoma have shown that this compound effectively reduces the migratory and invasive capabilities of cancer cells, including those resistant to standard chemotherapy like gemcitabine (B846). aacrjournals.orgnih.gov In wound-healing assays, this compound, both alone and in combination with gemcitabine, significantly diminished the migratory capacity of gemcitabine-sensitive (L3.6pl) and gemcitabine-resistant (L3.6plGemRes) pancreatic cancer cells. aacrjournals.org

The impact on invasion is particularly noteworthy. In invasion assays, this compound alone led to a substantial reduction in the invasive potential of both L3.6pl and L3.6plGemRes cell lines. aacrjournals.org

| Cell Line | Treatment | Inhibition of Invasion (%) |

|---|---|---|

| L3.6pl (Gemcitabine-Sensitive) | This compound | 74% |

| L3.6pl (Gemcitabine-Sensitive) | This compound + Gemcitabine | 96% |

| L3.6plGemRes (Gemcitabine-Resistant) | This compound | 74% |

| L3.6plGemRes (Gemcitabine-Resistant) | This compound + Gemcitabine | 91% |

Furthermore, research has connected the anti-invasive effects of this compound to the regulation of genes involved in metastasis. nih.gov The Rb-E2F pathway is known to regulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion. nih.gov By preventing Rb phosphorylation, this compound inhibits E2F1-mediated transcription, which in turn suppresses the transcription of MMP genes such as MMP9, MMP14, and MMP15. nih.gov This mechanism was shown to reduce the invasion and migration of cancer cells in vitro. nih.gov

The inhibitory effect of this compound on cell migration has also been observed in other cancer models. nih.gov

| Cancer Type | Cell Line |

|---|---|

| Breast Cancer | MDA-MB-231 |

| MDA-MB-435 | |

| Non-Small Cell Lung Cancer (NSCLC) | A549 |

| H1650 |

In addition to direct effects on migration and invasion, this compound was found to inhibit collagen degradation, another crucial step in the metastatic cascade. nih.gov It also appears to affect processes like angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) receptors FLT-1 and KDR, which contain E2F binding sites and respond to the Rb-E2F pathway. aacrjournals.orgnih.gov This multifaceted inhibition of migration, invasion, and angiogenesis highlights its potential to impede the progression and metastasis of cancers. aacrjournals.orgnih.gov

Preclinical Efficacy Studies of Rrd 251 in Cancer Models

Anti-Tumor Activity in Melanoma

RRD-251 has shown potent anti-proliferative and pro-apoptotic effects in metastatic melanoma cells. aacrjournals.orgnih.gov Studies have explored its efficacy across different melanoma cell lines, its independence from B-Raf V600E mutation status, its impact in in vivo xenograft models, and its mechanism of action through the inhibition of the Rb-Raf-1 interaction and subsequent Rb phosphorylation. aacrjournals.orgnih.govresearchgate.net

Efficacy across Melanoma Cell Lines (e.g., SK-MEL-28, SK-MEL-5, SK-MEL-2)

This compound has been tested against the melanoma cell lines SK-MEL-28, SK-MEL-5, and SK-MEL-2. aacrjournals.orgnih.govresearchgate.net Treatment with this compound resulted in a dose-dependent decrease in cell survival in all three cell lines. aacrjournals.orgnih.gov The compound also effectively inhibited the anchorage-independent growth of these cell lines in soft agar (B569324), indicating a strong inhibition of their proliferative capabilities. aacrjournals.orgnih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values for this compound in these cell lines were determined as follows:

| Cell Line | B-Raf Status | IC50 Value (µmol/L) |

| SK-MEL-28 | V600E mutant | 28.7 |

| SK-MEL-5 | V600E mutant | 37.3 |

| SK-MEL-2 | Wild-type | 48 |

Data sourced from Singh et al. (2010). aacrjournals.orgnih.gov

Independence from B-Raf V600E Mutation Status

A significant finding is that the anti-proliferative and pro-apoptotic effects of this compound are independent of the B-Raf V600E mutation status in melanoma cells. aacrjournals.orgnih.gov The compound demonstrated efficacy in both SK-MEL-28 and SK-MEL-5 cell lines, which harbor the V600E mutation, as well as in the SK-MEL-2 cell line, which has wild-type B-Raf. aacrjournals.orgnih.govresearchgate.net This suggests that this compound's mechanism of action is not reliant on the B-Raf signaling pathway that is often targeted in melanoma therapies. aacrjournals.orgnih.gov

In vivo Xenograft Models (e.g., SK-MEL-28 xenografts in nude mice)

The in vivo anti-tumor activity of this compound was evaluated in nude mouse xenograft models using SK-MEL-28 cells. aacrjournals.orgnih.govresearchgate.net In these studies, the administration of this compound led to a significant suppression of tumor growth compared to vehicle-treated controls. aacrjournals.orgnih.govresearchgate.net For instance, in one study, tumors in vehicle-treated mice grew to an average size of 733 ± 86 mm³, while tumors in mice treated with this compound did not show significant growth, with an average tumor size of 362 ± 34 mm³ at the end of the treatment period. nih.govresearchgate.net These findings confirm the potent anti-tumor activity of this compound in a living organism. aacrjournals.orgnih.gov

Inhibition of Rb-Raf-1 Interaction and Rb Phosphorylation in vivo in Tumor Lysates

To confirm that this compound was engaging its intended target in vivo, tumor lysates from SK-MEL-28 xenografts were analyzed. aacrjournals.orgnih.gov These analyses revealed that treatment with this compound reduced the interaction between Rb and Raf-1 in the tumor tissues. aacrjournals.orgnih.gov Furthermore, tumors from this compound-treated animals showed decreased levels of phosphorylated Rb. aacrjournals.orgnih.gov This demonstrates that this compound disrupts the Rb-Raf-1 association and inhibits Rb phosphorylation in vivo, consistent with its proposed mechanism of action. aacrjournals.orgnih.gov

Efficacy in Non-Small Cell Lung Carcinoma (NSCLC)

Prior to its investigation in melanoma, this compound was characterized for its potent antiproliferative, antiangiogenic, and antitumor activities in non-small cell lung carcinoma (NSCLC) cells, both in vitro and in vivo. aacrjournals.orgnih.govmedchemexpress.com These initial findings established this compound as a promising anti-cancer agent and laid the groundwork for its evaluation in other cancer types. aacrjournals.orgnih.gov The compound was shown to inhibit anchorage-dependent and -independent growth of human cancer cells, and its growth-inhibitory effects were dependent on the presence of a functional Rb protein. nih.gov

Anti-Tumor Activity in Pancreatic Cancer

The efficacy of this compound has also been assessed in pancreatic cancer models. nih.govdntb.gov.ua Studies have shown that this compound can inhibit the adherence-independent growth of pancreatic cancer cell lines, such as PANC-1, in soft agar. nih.gov Furthermore, this compound was found to inhibit S-phase entry in pancreatic cancer cell lines like Aspc1, PANC1, and CAPAN2. nih.gov In vivo studies using subcutaneous and orthotopic xenograft models demonstrated that this compound significantly reduced tumor growth. researchgate.net This was accompanied by a reduction in Rb phosphorylation within the tumors. researchgate.net

Reduction of Tumor Growth in vivo

The antitumor activity of this compound has been substantiated in multiple in vivo xenograft models. In a study involving SK-MEL-28 melanoma cells implanted in nude mice, treatment with this compound resulted in a significant suppression of tumor growth. aacrjournals.org After the treatment period, tumors in the control group reached an average size of 733 ± 86 mm³, whereas the tumors in the this compound-treated group were substantially smaller, with an average volume of 362 ± 34 mm³. aacrjournals.orgnih.gov This antitumor effect was statistically significant and sustained throughout the experiment. nih.gov

Similar potent effects were observed in pancreatic cancer models. In a subcutaneous xenograft model using L3.6pl pancreatic cancer cells, daily administration of this compound led to significant tumor growth inhibition compared to the vehicle control. aacrjournals.orgnih.gov An orthotopic model of pancreatic cancer further confirmed these findings, showing that this compound treatment markedly reduced the size of the primary tumor in the pancreas. aacrjournals.org The compound's efficacy is linked to its ability to disrupt the Rb–Raf-1 interaction within the tumor cells in vivo. nih.govaacrjournals.org

| Cancer Model | Cell Line | Treatment Group | Average Tumor Volume (mm³) | Reference |

|---|---|---|---|---|

| Melanoma Xenograft | SK-MEL-28 | Vehicle (Control) | 733 ± 86 | aacrjournals.orgnih.gov |

| Melanoma Xenograft | SK-MEL-28 | This compound | 362 ± 34 | aacrjournals.orgnih.gov |

| Pancreatic Cancer (Orthotopic) | L3.6pl | Vehicle (Control) | Data not quantified, but significantly larger | aacrjournals.org |

| This compound | ~90% reduction vs. control | aacrjournals.orgnih.gov |

Reduction of Lymph Node and Liver Metastasis

Beyond inhibiting primary tumor growth, this compound has demonstrated a profound ability to reduce metastasis in preclinical models. aacrjournals.org In an orthotopic study using metastatic L3.6pl pancreatic cancer cells, which are known to spread to other organs, this compound treatment significantly impaired the tumor's ability to metastasize. aacrjournals.orgnih.gov Histological analysis of tissues from treated mice revealed a dramatic decrease in metastatic lesions in key organs. aacrjournals.org Specifically, treatment with this compound led to an 83% reduction in lymph node metastasis and a complete (100%) reduction in liver metastasis compared to the control group. aacrjournals.orgnih.gov This suggests that disrupting the Rb-Raf-1 interaction can effectively inhibit the progression and spread of aggressive cancers like pancreatic adenocarcinoma. aacrjournals.orgnih.gov

| Metastatic Site | Cancer Model | Reduction with this compound | Reference |

|---|---|---|---|

| Lymph Node | Pancreatic Cancer (Orthotopic) | 83% | aacrjournals.orgnih.gov |

| Liver | Pancreatic Cancer (Orthotopic) | 100% | aacrjournals.orgnih.gov |

Angiogenesis Inhibition

This compound exhibits potent anti-angiogenic properties, targeting the formation of new blood vessels that are essential for tumor growth and survival. immune-system-research.comnih.gov

Inhibition of Angiogenic Tubule Formation in vitro (e.g., HUVECs in Matrigel)

The anti-angiogenic effect of this compound has been clearly demonstrated in in vitro assays that model key steps of vasculogenesis. nih.govaacrjournals.org When Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a Matrigel matrix, they typically form capillary-like tubular structures. nih.govaacrjournals.org However, treatment with this compound significantly inhibits this process. nih.govaacrjournals.org Studies have shown a visible interruption and reduction in the formation of these angiogenic tubules in the presence of the compound. nih.govaacrjournals.orgnih.gov This inhibition is linked to the downregulation of E2F-responsive genes that code for vascular endothelial growth factor (VEGF) receptors, such as FLT-1 and KDR, thereby impeding the signaling required for angiogenesis. nih.gov

Inhibition of Angiogenesis in vivo (e.g., Rat Aortic Rings, Microvasculature Reduction in Xenografts)

The anti-angiogenic activity of this compound is also confirmed in ex vivo and in vivo models. nih.gov In an ex vivo assay using rat aortic rings cultured in Matrigel, this compound was shown to effectively inhibit angiogenic sprouting from the aortic tissue. nih.gov

Dependence on Functional Rb Status for Growth Inhibition

A critical aspect of this compound's mechanism of action is its dependence on the presence of a functional Retinoblastoma (Rb) protein. nih.govnih.govoncotarget.com The compound was specifically designed to disrupt the interaction between Rb and Raf-1 kinase, thereby preventing the initial phosphorylation of Rb that leads to its inactivation and subsequent cell cycle progression. immune-system-research.comnih.gov

Research has shown that the growth-inhibitory effects of this compound are potent in cancer cells that possess a functional Rb protein. nih.gov Conversely, in cancer cells that lack a functional Rb protein, such as the DU145 prostate cancer cell line, this compound has no effect on proliferation. nih.govoncotarget.com This selectivity has been further demonstrated in experiments where the knockdown of Rb using shRNA in Rb-positive cells rescued them from the growth-inhibitory effects of this compound. nih.gov Additionally, the forced expression of E2F1, a transcription factor downstream of Rb, was sufficient to overcome the cell cycle arrest induced by this compound, confirming that the compound's activity is mediated through the Rb pathway. nih.gov This dependence on functional Rb underscores a targeted mechanism of action and suggests a potential biomarker for patient stratification in future clinical applications. nih.govnih.gov

Interactions and Synergistic Effects of Rrd 251

Synergistic Antitumor Effects with Chemotherapeutic Agents

RRD-251 has been shown to work in concert with standard chemotherapeutic drugs, leading to enhanced cancer cell death and inhibition of tumor growth. This synergy is particularly notable in cancers that are often resistant to conventional treatments.

Metastatic melanoma presents a significant therapeutic challenge due to its aggressive nature and low response rates to conventional chemotherapy, such as dacarbazine (B1669748) (DTIC). aacrjournals.org this compound, an inhibitor of the Retinoblastoma (Rb)–Raf-1 interaction, has emerged as a promising agent in this context. aacrjournals.orgmedchemexpress.comcymitquimica.comglpbio.com Studies have shown that this compound is a potent inhibitor of melanoma cell proliferation, irrespective of the V600E B-Raf mutation status of the cancer cells. aacrjournals.org

In vitro, this compound treatment of melanoma cell lines, including SK-MEL-28, SK-MEL-5, and SK-MEL-2, resulted in a dose-dependent decrease in cell viability. aacrjournals.org The growth-suppressive effects of this compound are associated with the induction of apoptosis and a G1-phase cell cycle arrest, accompanied by a reduction in the S-phase cell population. aacrjournals.org Mechanistically, this compound inhibits the phosphorylation of Rb and downregulates the expression of the E2F1 protein. aacrjournals.org Furthermore, it leads to the downregulation of cell-cycle regulatory genes like thymidylate synthase (TS) and cdc6, as well as the anti-apoptotic gene Mcl-1. aacrjournals.org

Crucially, the combination of this compound and DTIC has demonstrated a significant synergistic effect, particularly in DTIC-resistant melanoma cell lines. aacrjournals.orgnih.gov This is evidenced by increased caspase-3 activity and PARP cleavage, both markers of apoptosis. aacrjournals.org In vivo studies using SK-MEL-28 xenografts in nude mice have corroborated these findings, showing that this compound significantly suppresses tumor growth compared to vehicle-treated controls. aacrjournals.org This suggests that targeting the Rb/E2F pathway with this compound could be an effective strategy for treating melanoma, both as a standalone therapy and in combination with DTIC. aacrjournals.orgnih.gov

Table 1: In Vitro Effects of this compound on Melanoma Cell Lines

| Cell Line | B-Raf Status | Effect of this compound | Synergistic Effect with DTIC | Reference |

|---|---|---|---|---|

| SK-MEL-28 | V600E Mutant | Inhibition of proliferation, apoptosis induction, G1 arrest | Enhanced apoptosis | aacrjournals.org |

| SK-MEL-5 | V600E Mutant | Inhibition of proliferation, apoptosis induction, G1 arrest | Enhanced apoptosis | aacrjournals.org |

Pancreatic adenocarcinoma is another malignancy with a poor prognosis and limited response to chemotherapy, with gemcitabine (B846) being a standard treatment. aacrjournals.orgaacrjournals.orgnih.govnih.gov Research has shown that increased phosphorylation of the Rb protein correlates with more advanced disease and poorer survival in pancreatic cancer patients. aacrjournals.orgaacrjournals.org this compound, by disrupting the Rb–Raf-1 interaction, inhibits this phosphorylation. aacrjournals.orgaacrjournals.org

In pancreatic cancer cell lines, including those resistant to gemcitabine, this compound has been found to inhibit proliferation, migration, and invasion. aacrjournals.orgnih.gov The compound induces cell-cycle arrest, senescence, and apoptosis. aacrjournals.orgnih.gov A key finding is the cooperative effect observed when this compound is combined with gemcitabine. aacrjournals.orgaacrjournals.orgnih.govnih.gov In gemcitabine-sensitive parental pancreatic cancer cells (L3.6pl), the combination of this compound and gemcitabine resulted in a greater decrease in cell viability compared to either agent alone. aacrjournals.orgnih.gov More strikingly, in gemcitabine-resistant cells (L3.6pl-GemRes), while gemcitabine alone had no inhibitory effect, this compound significantly reduced viability, and this effect was further enhanced with the addition of gemcitabine. aacrjournals.orgnih.gov

In vivo experiments using both subcutaneous and orthotopic xenograft models of pancreatic cancer have confirmed these synergistic effects. aacrjournals.orgaacrjournals.orgnih.govnih.gov The combination of this compound and gemcitabine led to a significant reduction in tumor growth, as well as decreased lymph node and liver metastasis. aacrjournals.orgaacrjournals.orgnih.gov These findings suggest that disrupting the Rb–Raf-1 interaction with this compound could be a valuable strategy for overcoming gemcitabine resistance and improving therapeutic outcomes in pancreatic cancer. aacrjournals.orgaacrjournals.orgnih.gov

Table 2: Effect of this compound and Gemcitabine Combination on Pancreatic Cancer Cell Viability

| Cell Line | Treatment | % Decrease in Viability | Reference |

|---|---|---|---|

| L3.6pl (Gemcitabine-sensitive) | Gemcitabine | 70% | aacrjournals.orgnih.gov |

| L3.6pl (Gemcitabine-sensitive) | This compound | 61% | aacrjournals.orgnih.gov |

| L3.6pl (Gemcitabine-sensitive) | This compound + Gemcitabine | 87% | aacrjournals.orgnih.gov |

| L3.6pl-GemRes (Gemcitabine-resistant) | Gemcitabine | -30% (1.3-fold increase) | aacrjournals.orgnih.gov |

| L3.6pl-GemRes (Gemcitabine-resistant) | This compound | 50% | aacrjournals.orgnih.gov |

Potentiation of Differentiation-Inducing Agents

In addition to its synergy with chemotherapeutics, this compound can also enhance the effects of agents that promote cellular differentiation. This is a therapeutic approach aimed at inducing cancer cells to mature into non-cancerous cell types.

All-trans retinoic acid (RA) is known to induce the terminal differentiation of myeloid leukemia cells, such as the HL-60 cell line. nih.govnih.govoncotarget.comresearchgate.net this compound has been shown to significantly enhance this RA-induced differentiation. nih.govnih.govoncotarget.com The underlying mechanism involves the modulation of a novel signaling pathway: the RA/c-Raf/GSK-3/RARα axis. nih.govnih.govoncotarget.com

Upon RA treatment, the c-Raf protein translocates to the nucleus, an event that is crucial for differentiation. nih.govnih.gov this compound, by disrupting the interaction between c-Raf and the retinoblastoma protein (RB), amplifies this process. nih.govnih.govoncotarget.com This disruption leads to the release of c-Raf from RB, allowing it to bind to other nuclear targets, including GSK-3. nih.govnih.govoncotarget.com The binding of c-Raf to GSK-3 results in the phosphorylation and inhibition of GSK-3. nih.govnih.gov This, in turn, relieves the inhibition that GSK-3 exerts on the retinoic acid receptor alpha (RARα), thereby enhancing its transcriptional activity. nih.govnih.govoncotarget.com

A marker of this increased RARα activity is the heightened expression of CD38, a cell surface receptor driven by a retinoic acid response element (RARE). nih.gov Co-treatment with this compound and RA leads to a greater expression of CD38 per cell compared to RA treatment alone. nih.gov This enhancement of RA-induced differentiation by this compound suggests its potential therapeutic utility in myeloid leukemias. nih.govnih.govoncotarget.com

Similar to its effect on RA, this compound also potentiates the differentiation of leukemic cells induced by 1,25-dihydroxyvitamin D3 (the active form of vitamin D3). nih.govnih.gov High doses of vitamin D3 are required for therapeutic differentiation, which can lead to hypercalcemia and other side effects. nih.gov this compound may offer a way to reduce the necessary dose of vitamin D3 by enhancing its efficacy. nih.gov

The mechanism of this augmentation involves the c-Raf/GSK-3/VDR (vitamin D receptor) axis. nih.gov this compound enhances the nuclear accumulation of c-Raf and its binding to GSK-3. nih.gov This leads to an increase in the inhibitory phosphorylation of GSK-3. nih.gov Inhibited GSK-3 is known to enhance the transcriptional activity of the VDR. nih.gov This suggests a broader role for this compound in potentiating differentiation therapies that involve nuclear receptors like RARα and VDR. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 2,4-Dichlorobenzyl carbamimidothioate |

| Dacarbazine | DTIC |

| Gemcitabine | Not Applicable |

| All-Trans Retinoic Acid | RA, Tretinoin |

| 1,25-Dihydroxyvitamin D3 | Active Vitamin D3 |

| Retinoblastoma protein | Rb |

| Thymidylate synthase | TS |

| Retinoic acid receptor alpha | RARα |

Rrd 251 S Role in Cellular Differentiation Pathways

Mechanisms Underlying Enhanced RA-Induced Differentiation in Myeloblastic Leukemia Cells

RRD-251 augments the differentiation of human myeloblastic leukemia cells (HL-60) induced by RA through a series of interconnected molecular events. nih.gov The compound works by disrupting the interaction between the c-Raf kinase and the retinoblastoma tumor suppressor protein (RB), which amplifies key signals driving the cells towards a terminally differentiated state. nih.govnih.gov This process involves the nuclear translocation of c-Raf, its subsequent interaction with and modulation of Glycogen Synthase Kinase 3 (GSK-3), and the ultimate enhancement of Retinoic Acid Receptor Alpha (RARα) transcriptional activity. nih.govnih.gov

A critical step in RA-induced differentiation is the movement of the c-Raf protein from the cytoplasm into the nucleus. nih.govnih.gov This nuclear translocation provides a driving force for the differentiation process, presumably through c-Raf's interaction with various nuclear gene regulatory proteins. nih.govnih.gov Research demonstrates that treatment with RA, and even more so with the addition of this compound, increases the accumulation of c-Raf in the nucleus. nih.gov

Once in the nucleus, c-Raf associates with proteins such as the retinoblastoma protein (RB), specifically the form phosphorylated at serine 608 (pS608 RB). nih.gov RA treatment leads to a decrease in pS608 RB, which releases c-Raf from this sequestration, making it available to bind to other nuclear targets and further propel the differentiation cascade. nih.gov this compound enhances this process by directly causing the dissociation of c-Raf from RB. nih.gov

Upon release from RB, nuclear c-Raf targets and binds to Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase with a wide range of cellular functions. nih.govoncotarget.com This novel interaction between nuclear c-Raf and GSK-3 is a key component of the signaling axis. oncotarget.com this compound promotes this association by increasing the available pool of nuclear c-Raf that is free from RB sequestration. nih.govnih.govresearchgate.net This enhanced binding is a pivotal event that leads to the inhibition of GSK-3's own kinase activity. nih.govnih.gov

The interaction with c-Raf facilitates the inhibitory phosphorylation of GSK-3. nih.govnih.gov GSK-3 has two isoforms, GSK-3α and GSK-3β, which are inhibited by phosphorylation at serine 21 and serine 9, respectively. oncotarget.comfrontiersin.org Treatment with RA induces this inhibitory phosphorylation, and the addition of this compound significantly augments this effect. oncotarget.comnih.gov Concurrently, activating phosphorylations on tyrosine residues 279 (for GSK-3α) and 216 (for GSK-3β) are decreased, further ensuring the suppression of GSK-3 activity. oncotarget.com

| Treatment Condition | Effect on GSK-3 Phosphorylation | Outcome |

| All-trans Retinoic Acid (RA) | Induces inhibitory phosphorylation at Serine 21/9. oncotarget.com | GSK-3 activity is suppressed. |

| RA + this compound | Significantly augments RA-induced inhibitory phosphorylation at Serine 21/9. oncotarget.comnih.gov | Enhanced suppression of GSK-3 activity. |

| RA + this compound | Decreases activating phosphorylation at Tyrosine 279/216. oncotarget.com | Further contributes to GSK-3 inhibition. |

GSK-3 is known to negatively regulate the activity of Retinoic Acid Receptor Alpha (RARα), a key transcription factor that drives RA-induced differentiation. nih.govoncotarget.com GSK-3β can phosphorylate RARα, which decreases its ability to activate gene transcription. nih.gov The binding of c-Raf to the inhibited, phosphorylated form of GSK-3 is associated with the dissociation of the GSK-3/RARα complex. nih.govnih.gov this compound, by promoting the c-Raf/GSK-3 interaction, greatly enhances the dissociation of both GSK-3α and GSK-3β from RARα. nih.gov This action relieves RARα from the inhibitory influence of GSK-3. nih.govnih.gov

| Molecular Event | Consequence of this compound Action | Impact on Differentiation |

| GSK-3/RARα Interaction | Promotes dissociation. nih.gov | Relieves inhibition of RARα. nih.govnih.gov |

| RARα Activity | Transcriptional activity is enhanced. nih.govnih.gov | Increased expression of differentiation-related genes. |

| RARE-driven Gene Expression | Upregulated. nih.gov | Drives cellular maturation. |

| CD38 Expression | Median cellular expression is increased. nih.govoncotarget.com | Promotes differentiation signaling. nih.gov |

This compound was initially developed as a small molecule to disrupt the interaction between c-Raf and the retinoblastoma protein (RB). nih.govnih.gov In the pathway of RA-induced differentiation, RA treatment itself causes a hypophosphorylation of RB at serine 608. nih.gov This change in RB's phosphorylation status enhances its ability to sequester the E2F1 transcription factor. nih.gov The increased binding of RB to E2F1 represses E2F1's transcriptional activity, leading to a concomitant loss of expression of its target genes, such as cdc6, which is crucial for DNA replication. nih.gov This contributes to the cell cycle arrest observed during differentiation. nih.gov By dissociating c-Raf from RB, this compound ensures that more c-Raf is available to participate in the pro-differentiating GSK-3/RARα axis. nih.govresearchgate.net

Augmentation of c-Raf-NFATc3 Interaction

Research into the molecular activities of this compound has identified its ability to enhance the association between c-Raf and the transcription factor NFATc3 (Nuclear Factor of Activated T-cells c3). semanticscholar.org The transcription factor NFATc3 is crucial for promoting the transcription of BLR1/CXCR5, a receptor that plays a necessary role in driving cellular differentiation. nih.gov Overexpression of c-Raf has been shown to enhance MAPK signaling and BLR1 expression, leading to increased differentiation. nih.gov Conversely, inhibition of this pathway blocks interactions with transcription factors, ultimately halting the differentiation process. nih.gov Studies have demonstrated that this compound treatment enhances the binding of c-Raf to NFATc3. semanticscholar.org This augmented interaction suggests a mechanism whereby this compound facilitates the transcriptional activity of NFATc3, thereby helping to drive the expression of genes essential for the differentiation program. semanticscholar.org

Mechanisms Underlying Enhanced Vitamin D3-Induced Differentiation in Leukemic Cells

The small molecule this compound has been shown to significantly enhance the differentiation of leukemic cells induced by 1,25-dihydroxyvitamin D3 (Vitamin D3). nih.govsemanticscholar.orgnih.gov This potentiation is critical because while Vitamin D3 is known to induce differentiation, the therapeutic doses required often lead to hypercalcemia. nih.govnih.govoncotarget.com By augmenting the effects of Vitamin D3, this compound presents a potential strategy to lower the necessary dosage of Vitamin D3. nih.govsemanticscholar.orgnih.gov The underlying mechanisms involve a series of orchestrated molecular events centered around a novel nuclear c-Raf/GSK-3/VDR signaling axis. nih.govsemanticscholar.orgoncotarget.com

Enrichment of Nuclear c-Raf Kinase

A key mechanistic action of this compound in combination with Vitamin D3 is the enhanced enrichment of the c-Raf kinase within the nucleus of leukemic cells, such as HL-60 myeloblastic leukemia cells. nih.govsemanticscholar.org While Vitamin D3 treatment alone results in an increased nuclear localization of c-Raf, the addition of this compound further amplifies this effect. nih.gov This increased nuclear pool of c-Raf includes phosphorylated forms of the kinase, such as p-c-Raf ser 259 and p-c-Raf at the C-terminal domain (ser 289/296/301), which are associated with its activation and interaction with other nuclear partners. nih.gov

Binding of Nuclear c-Raf to GSK-3

Once enriched in the nucleus, c-Raf, including its phosphorylated forms (p-c-Raf ser 259 and p-c-Raf ser 621), binds to Glycogen Synthase Kinase-3 (GSK-3). nih.gov This interaction is a critical step in the signaling cascade. The combination of this compound and Vitamin D3 promotes this binding, leading to increased formation of nuclear c-Raf/GSK-3 complexes. nih.gov This association subsequently leads to the inhibitory phosphorylation of GSK-3 at its serine 21/9 sites, a key regulatory event. nih.govnih.gov

Binding of GSK-3 to Vitamin D Receptor (VDR)

The this compound-enhanced interaction between c-Raf and GSK-3 facilitates the subsequent binding of GSK-3 to the Vitamin D Receptor (VDR). nih.govsemanticscholar.orgnih.gov The inhibition of GSK-3 is known to enhance the transcriptional activation mediated by VDR. nih.govoncotarget.com Therefore, by promoting the formation of a c-Raf/GSK-3/VDR axis, this compound augments the transcriptional activity of VDR, which is essential for driving the monocytic differentiation program induced by Vitamin D3. nih.govsemanticscholar.org

Enhanced Akt-GSK-3 Binding

The enhancement of inhibitory phosphorylation on GSK-3 (at ser 21/9) by this compound is also associated with an increased binding between GSK-3 and Akt, a well-known inhibitor of GSK-3. nih.govnih.govoncotarget.com Treatment with Vitamin D3 alone promotes the nuclear interaction between GSK-3 and Akt, and this effect is further potentiated by the addition of this compound. oncotarget.com This suggests that Akt collaborates in the inhibition of GSK-3 downstream of Vitamin D3 signaling, a process amplified by this compound. oncotarget.com

| Interacting Proteins | Effect of this compound | Downstream Consequence |

|---|---|---|

| Nuclear c-Raf & GSK-3 | Binding Enhanced | Increased inhibitory phosphorylation of GSK-3. nih.gov |

| GSK-3 & VDR | Binding Enhanced | Increased transcriptional activation by VDR. nih.gov |

| Akt & GSK-3 | Binding Enhanced | Collaborative inhibition of GSK-3 activity. oncotarget.com |

| GSK-3 & Erk1/2 | Binding Diminished | Increased pool of free nuclear Erk1/2 to interact with other partners. oncotarget.com |

| Erk1/2 & Vav1 | Interaction Enhanced | Promotion of myeloid differentiation signals. nih.gov |

Increased CD11b Differentiation Marker Expression

The compound this compound has been shown to play a significant role in cellular differentiation pathways, specifically by enhancing the expression of key cell surface markers. oncotarget.com One of the critical markers affected is CD11b, an integrin protein that serves as a classical marker for myeloid differentiation. aacrjournals.orgresearchgate.net Research conducted on HL-60 myeloblastic leukemia cells demonstrates that while this compound does not induce CD11b expression on its own, it significantly amplifies the differentiation-inducing effects of other agents, such as all-trans retinoic acid (RA). oncotarget.comaacrjournals.org

Detailed Research Findings

In studies investigating the effects of this compound on RA-induced differentiation of HL-60 cells, a notable enhancement in the expression of CD11b was observed. oncotarget.com CD11b is recognized as a late marker for granulocytic differentiation in this cell line. aacrjournals.org When HL-60 cells were treated with a combination of RA and this compound, the number of cells expressing the CD11b marker was substantially higher than in cells treated with RA alone. oncotarget.comaacrjournals.org

Specifically, after 72 hours of treatment, cultures exposed to both this compound and RA showed nearly double the population of CD11b-expressing cells compared to cultures treated with only RA. aacrjournals.org This finding suggests that this compound accelerates the RA-induced differentiation process. oncotarget.com The potentiation of RA-induced CD11b expression by this compound is a key indicator of its role in promoting the maturation of myeloid precursor cells. oncotarget.com

The table below summarizes the comparative effect of RA and the combination of RA with this compound on the expression of the CD11b differentiation marker in HL-60 cells after a 72-hour treatment period.

| Treatment Group | Relative CD11b Expressing Cell Population | Observation |

|---|---|---|

| Control (Untreated) | Baseline | No significant CD11b expression. |

| This compound Only | Baseline | This compound does not induce CD11b expression alone. aacrjournals.org |

| All-trans Retinoic Acid (RA) Only | 1x | RA induces a baseline level of CD11b expression. aacrjournals.org |

| RA + this compound | ~2x | The combination nearly doubles the number of CD11b positive cells compared to RA alone. aacrjournals.org |

This enhancement of a late-stage differentiation marker underscores this compound's potential to influence cellular maturation pathways, particularly in the context of myeloid cells. oncotarget.com

Future Research Directions and Therapeutic Potential

Investigation in Non-Oncological Proliferative Disorders

The mechanism of RRD-251, centered on inhibiting aberrant cell proliferation, is not exclusively applicable to cancer. usf.edu Many non-malignant diseases are characterized by excessive cell growth and could potentially be treated by targeting the Rb-Raf-1 interaction. usf.edumdpi.com

Atherosclerosis, a chronic inflammatory disease, involves the proliferation of vascular smooth muscle cells (VSMCs) which contributes to the formation of atherosclerotic plaques. usf.edunih.govoup.com The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) is known to stimulate the proliferation of both rat and human VSMCs. nih.govtandfonline.com Research has shown that TNFα induces the binding of Raf-1 to Rb in these cells. nih.govnih.gov

Treatment with this compound has been demonstrated to prevent TNFα-induced S-phase entry in aortic smooth muscle cells (AoSMCs). nih.govtandfonline.comnih.gov By disrupting the Rb-Raf-1 interaction, this compound effectively inhibits the proliferation of these cells. nih.gov This finding indicates that targeting the Rb-Raf-1 signaling axis with compounds like this compound could be a viable therapeutic strategy for controlling the growth of atherosclerotic plaques and managing atherosclerosis. usf.edunih.govtandfonline.com

Further Characterization of Signaling Axes

This compound selectively disrupts the physical binding of Raf-1 to Rb, without affecting other protein interactions involving Rb (like Rb-HDAC1 or Rb-cyclin E) or Raf-1 (like Raf-1-Mek). usf.edu This disruption prevents the initial phosphorylation of Rb by Raf-1, which is a critical step for subsequent hyperphosphorylation by cyclin-dependent kinases (CDKs) and the release of the E2F1 transcription factor. aacrjournals.orgresearchgate.net By inhibiting this process, this compound keeps Rb in its active, growth-suppressive state. immune-system-research.com

Downstream effects of this action include the reduced expression of E2F1-regulated genes essential for cell cycle progression and DNA synthesis, such as cdc6 and thymidylate synthase (TS). nih.govaacrjournals.org In melanoma cells, this compound treatment also led to the downregulation of the anti-apoptotic gene Mcl-1 and, in some cell lines, the upregulation of the pro-apoptotic protein Bax. nih.govaacrjournals.org

Interestingly, in HL-60 leukemia cells, this compound was found to enhance a novel signaling pathway involving RA, c-Raf, GSK-3, and the retinoic acid receptor alpha (RARα). nih.gov this compound amplifies RA-induced inhibitory phosphorylation of GSK-3 and suppresses GSK-3's inhibition of RARα, thereby increasing its transcriptional activity. oncotarget.com Further research is needed to fully elucidate these and other potential signaling pathways affected by this compound in different cellular contexts.

Table 1: In Vitro Effects of this compound on Various Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference(s) |

| SK-MEL-28, SK-MEL-5 | Metastatic Melanoma | Inhibited cell proliferation, induced G1 arrest and apoptosis, reduced Rb phosphorylation, downregulated E2F1, TS, cdc6, and Mcl-1. | nih.govaacrjournals.org |

| SK-MEL-2 | Metastatic Melanoma | Inhibited cell proliferation, reduced Rb phosphorylation, downregulated Mcl-1. | nih.gov |

| HL-60 | Myeloblastic Leukemia | Inhibited cell growth, enhanced RA-induced differentiation and G0/G1 cell cycle arrest. | nih.gov |

| Aortic Smooth Muscle Cells (AoSMC) | N/A (Atherosclerosis model) | Prevented TNFα-induced S-phase entry, inhibited proliferation. | nih.govnih.gov |

| Non-small cell lung cancer cells | Non-small Cell Lung Cancer | Inhibited Rb-Raf-1 interaction and Rb phosphorylation. | medchemexpress.comimmune-system-research.com |

Translational Research for Clinical Development

Translational research aims to bridge the gap between preclinical discoveries and their application in human clinical trials. dndi.orgusuhs.edu For this compound, this involves taking the promising results from in vitro and in vivo animal studies and systematically moving towards evaluation in humans. nih.gov The potent anti-tumor effects observed in mouse xenograft models, where this compound significantly suppressed the growth of melanoma tumors without notable toxicity, provide a strong foundation for advancing the compound into clinical development. nih.govimmune-system-research.com

The process includes detailed characterization of the drug's properties, establishing dosing and formulation, and assessing safety and tolerability before initiating Phase I trials in human volunteers. dndi.org Given the specific mechanism of this compound, which is effective in tumors with wild-type Rb, a key aspect of its translational development will be to establish a clear biomarker strategy (i.e., Rb status) to select patients most likely to benefit from the therapy. usf.edu

The transition of this compound from preclinical studies to Phase I clinical trials represents a critical step. researchgate.net The successful inhibition of tumor growth in nude mice via oral or intraperitoneal administration highlights its potential as a systemic anti-cancer agent. usf.edu The preclinical data have demonstrated significant anti-angiogenic and tumor-suppressive effects in a pRb-dependent manner. researchgate.net

Further preclinical work would need to include formal toxicology and safety pharmacology studies to satisfy regulatory requirements. The identification of a new class of inhibitors targeting the Rb-Raf-1 interaction, like this compound, is considered a promising approach, and further experiments are anticipated to facilitate the move to Phase I trials in the near future. researchgate.net The potential to personalize medicine, for instance, by treating lung cancer patients with a history of smoking where nicotine-induced proliferation relies on the Rb-Raf-1 interaction, makes this compound an attractive candidate for clinical investigation. researchgate.net

Table 2: In Vivo Efficacy of this compound in Melanoma Xenograft Model

| Parameter | Vehicle-Treated Group | This compound-Treated Group | Outcome | Reference(s) |

| Animal Model | Nude mice with SK-MEL-28 xenografts | Nude mice with SK-MEL-28 xenografts | N/A | nih.gov |

| Initial Tumor Size (avg.) | ~376 mm³ | ~376 mm³ | N/A | nih.gov |

| Final Tumor Size (avg.) | 733 ± 86 mm³ | 362 ± 34 mm³ | Statistically significant tumor growth suppression (p=0.003) | nih.gov |

| Body Weight | No significant change | No significant change | No notable toxicity observed | nih.gov |

Q & A

Q. What is the molecular mechanism by which RRD-251 inhibits Rb-Raf-1 interaction, and how does this affect downstream signaling pathways?

this compound selectively disrupts the Rb-Raf-1 interaction (IC50 = 77 nM) by preventing Raf-1 recruitment to proliferative promoters. This inhibition blocks Rb phosphorylation, stabilizes Rb-E2F complexes, and suppresses E2F1-dependent transcriptional activity (e.g., S-phase gene expression). Unlike other Raf inhibitors, this compound does not interfere with Rb/E2F, Rb/cyclin E, or Raf-1/Mek1/2 interactions, ensuring specificity . Downstream effects include G1/S cell cycle arrest, reduced angiogenesis, and tumor growth inhibition in Rb-functional models .

Q. What experimental methodologies are recommended for assessing this compound's anti-proliferative effects in vitro?

Key assays include:

- Cell proliferation assays : Use 10–50 μM this compound (24–72 hrs) with viability metrics like MTT or ATP-based luminescence .

- Flow cytometry : Quantify EdU incorporation (DNA synthesis) and Caspase-3 activation (apoptosis) to distinguish cytostatic vs. cytotoxic effects .

- Western blotting : Monitor Rb phosphorylation (Ser<sup>780</sup>/Ser<sup>795</sup>) and E2F1 target proteins (e.g., cyclin D1) to validate pathway inhibition .

Q. How should this compound be prepared and stored to ensure stability in cell culture experiments?

- Solubility : Dissolve in DMSO (125 mg/mL stock; 460.25 mM) and dilute in culture media (final DMSO ≤0.1%).

- Storage : Store powder at -20°C (stable for 3 years); working solutions at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound synergize with differentiation-inducing agents like 1,25-dihydroxyvitamin D3 (D3) in leukemia models?

In HL-60 cells, this compound (10 μM) enhances D3-induced differentiation by:

- Amplifying G0/G1 arrest (77.23% vs. 58.43% with D3 alone at 48 hrs) .

- Upregulating late differentiation markers (CD11b: 70.23% vs. 47.33%; CD14: 16.60% vs. 9.17% at 24 hrs) via c-Raf/GSK-3/VDR axis hyperactivation .

- Enhancing reactive oxygen species (ROS) production (60% vs. 50% with D3 alone) through NADPH oxidase activation .

Q. What contradictions exist in this compound's dose-dependent effects on apoptosis versus cell cycle arrest?

- Low doses (10–20 μM) : Primarily induce G1 arrest by stabilizing Rb-E2F complexes, with minimal apoptosis .

- High doses (≥50 μM) : Trigger apoptosis (Caspase-3 activation) and secondary necrosis within 18–24 hrs, particularly in Rb-deficient cells . Note : Cell type-specific Rb status (functional vs. mutated) critically influences these outcomes .

Q. How can researchers address discrepancies in this compound's inhibition of E-selectin expression in endothelial cells?

this compound suppresses nicotine-induced E-selectin transcription by blocking E2F1 binding to its promoter (ChIP-validated). However, this effect is transient:

- Early phase (8 hrs) : CD38 expression is delayed but rebounds by 24 hrs .

- Late phase (48–72 hrs) : Differentiation markers dominate, masking E-selectin inhibition. Use time-course experiments and siRNA co-targeting E2F1/Src to isolate pathway-specific effects .

Methodological Considerations

Q. What in vivo models best demonstrate this compound's anti-tumor efficacy, and what dosing regimens are optimal?

- Model : SK-MEL-28 melanoma xenografts in athymic nude mice (functional Rb status required) .

- Dosing : 50 mg/kg administered subcutaneously daily for 14 days reduces tumor volume by >50% vs. controls. Combine with dacarbazine for synergistic apoptosis .

- Monitoring : Use bioluminescence imaging for tumor burden and IHC for Rb phosphorylation/angiogenesis markers (CD31) .

Q. How can researchers reconcile conflicting data on this compound's impact on GSK-3 activity?

this compound enhances D3-induced nuclear GSK-3β expression (ser<sup>21/9</sup> phosphorylation) but does not directly inhibit GSK-3 kinase activity. Employ co-immunoprecipitation to confirm c-Raf/GSK-3 complex formation and phospho-specific antibodies for pathway mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。